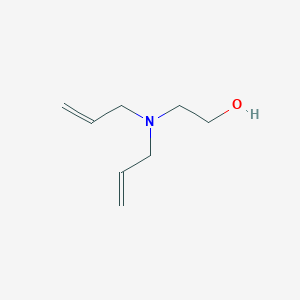

Ethanol, 2-(diallylamino)-

Description

Contextualization within Amine-Functionalized Alcohols

Amine-functionalized alcohols, also known as alkanolamines, are a class of organic compounds that contain both an amino group (-NH₂, -NHR, or -NR₂) and a hydroxyl group (-OH). This bifunctionality allows them to exhibit properties of both amines (basicity, nucleophilicity) and alcohols (propensity for esterification, etherification, and oxidation). libretexts.org These compounds are crucial intermediates in the synthesis of a wide array of commercially significant products, including pharmaceuticals, surfactants, and corrosion inhibitors. google.com

The direct functionalization of amino groups is a key technology in modern organic synthesis, particularly for bioactive chemicals and pharmaceuticals. nih.gov The N-alkylation of amines with alcohols, for instance, is a fundamental transformation for creating secondary and tertiary amines. researchgate.net Recent advancements have focused on developing efficient catalytic systems, such as those using copper-gold mixed photocatalysts or ruthenium complexes, to achieve selective N-alkylation under mild conditions. nih.govresearchgate.net

N,N-Diallylethanolamine fits within this class as a tertiary amine-alcohol. The presence of the hydroxyl group allows for further chemical modifications, while the tertiary diallylamino group imparts unique reactivity, setting it apart from simpler alkanolamines like N,N-dimethylethanolamine. The amine group can also play a significant role in applications such as enhancing the adsorption capacity of materials for heavy metal removal. rsc.org

Overview of Unique Structural Features and Reactivity Modalities

The chemical behavior of N,N-Diallylethanolamine is dictated by its three main functional components: the tertiary amine, the two allyl groups, and the primary hydroxyl group.

Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, making it a nucleophile and a base. libretexts.org It can participate in acid-base reactions and quaternization. The tertiary nature of the amine prevents reactions that would occur at the N-H bond of primary or secondary amines.

Allyl Groups: The two C=C double bonds of the allyl groups are key to the compound's versatility, particularly in polymer chemistry. cymitquimica.com These groups can undergo:

Cyclopolymerization: A process where the two allyl groups on a single monomer unit react to form a cyclic structure within the polymer backbone. This is a characteristic reaction of diallyl compounds, leading to the formation of polymers containing five- or six-membered rings. researchgate.net

Copolymerization: N,N-Diallylethanolamine can act as a co-monomer, reacting with other monomers to be incorporated into polymer chains. lookchem.com This is used to modify the properties of materials like epoxy resins, enhancing flexibility, toughness, and adhesion. lookchem.com

Other Reactions: The double bonds can participate in various addition reactions. For example, tertiary allylic amines can react with dichlorocarbene, leading to either cyclopropanation of the double bond or a de-N-allylation/formylation reaction, depending on the substituents on the nitrogen atom. tandfonline.comresearchgate.net

Hydroxyl Group: The primary alcohol group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids, and etherification. This provides another handle for chemical modification and for attaching the molecule to other structures.

The combination of these features makes N,N-Diallylethanolamine a multifunctional monomer and intermediate. For instance, it can act as a curing agent or hardener in epoxy resins. cymitquimica.com Its amphiphilic nature also makes it useful in surfactant applications. cymitquimica.com

Table 2: Reactivity Summary of N,N-Diallylethanolamine

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Allyl Groups | Cyclopolymerization | Polymers with cyclic repeating units researchgate.net |

| Copolymerization | Modified polymers with enhanced properties lookchem.com | |

| Addition Reactions (e.g., with carbenes) | Cyclopropanes, Formamides tandfonline.com | |

| Hydroxyl Group | Oxidation | Aldehydes, Carboxylic Acids |

| Esterification | Esters |

| Tertiary Amine | Quaternization | Quaternary ammonium (B1175870) salts |

This table is interactive. Users can sort columns by clicking on the headers.

Historical Development and Evolution of Research Interest in Diallyl Amine Derivatives

The study of allylic amines, particularly tertiary allylic amines, has been a subject of interest for decades due to their value as synthetic intermediates. dpma.de Early methods for their synthesis were often complex. domainex.co.uk A significant advancement came with the development of palladium-catalyzed reactions for preparing tertiary allylic amines from vinylic halides and olefins in the late 1970s. dpma.de

Interest in diallylamine (B93489) itself, the parent secondary amine, grew due to its use in producing important industrial and agricultural chemicals. wikipedia.org Research into diallylamine derivatives expanded significantly with the exploration of their polymerization behavior. The ability of diallyl compounds to undergo cyclopolymerization was a key discovery, leading to the synthesis of a new class of polymers with unique structures and properties. researchgate.net

In recent years, research has focused on creating novel functional polymers from diallylamine derivatives. For example, a 2007 patent described the synthesis of new homopolymers and copolymers from N,N-diallylamine derivatives prepared via Michael addition, which could then be used in cosmetics, pharmaceuticals, and detergents. google.com Research published in 2012 detailed the synthesis and cyclo-copolymerization of 9-(2-diallylaminoethyl)adenine, creating a novel class of carbocyclic polynucleotide analogs. researchgate.net This highlights a shift towards creating highly specialized and functional materials. The development of more sophisticated catalytic methods continues to drive innovation in the synthesis and application of complex allylic amines. domainex.co.uk

Structure

3D Structure

Properties

IUPAC Name |

2-[bis(prop-2-enyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-5-9(6-4-2)7-8-10/h3-4,10H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXPSOZPCYEURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCO)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938906 | |

| Record name | 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17719-79-8 | |

| Record name | Ethanol, 2-(diallylamino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for N,n Diallylethanolamine

Alkylation Strategies for N,N-Diallylethanolamine Synthesis

The most common and direct method for synthesizing N,N-diallylethanolamine is through the N-alkylation of ethanolamine (B43304). researchgate.net This strategy involves the reaction of ethanolamine with an allylating agent, typically an allyl halide.

Direct N-Alkylation of Aminoalcohols

Direct N-alkylation of aminoalcohols like ethanolamine with alkyl halides is a fundamental method for producing N-substituted derivatives. researchgate.netyoutube.com In the case of N,N-diallylethanolamine synthesis, ethanolamine is reacted with an allyl halide, such as allyl bromide. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of ethanolamine attacks the electrophilic carbon of the allyl halide. youtube.com

However, this direct approach is often complicated by a lack of selectivity, leading to a mixture of mono-, di-, and even tri-allylated products, as well as potential O-alkylation. researchgate.nettandfonline.com The relative rates of these competing reactions are influenced by the stoichiometry of the reactants, reaction temperature, and the nature of the solvent. researchgate.net For instance, the hydroxyethyl (B10761427) group in ethanolamine is electron-withdrawing, which lowers the nucleophilicity and basicity of the nitrogen atom compared to simple alkylamines. youtube.com

Phase Transfer Catalysis in Diallylethanolamine Synthesis

To enhance the rate and selectivity of the N-alkylation of ethanolamine, phase transfer catalysis (PTC) has emerged as a valuable technique. researchgate.netbiomedres.us PTC facilitates the reaction between reactants located in different phases (e.g., an aqueous phase containing the deprotonated ethanolamine and an organic phase containing the allyl halide). biomedres.us Common phase-transfer catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride, as well as crown ethers and polyethers. biomedres.usbiomedres.us

In the synthesis of N,N-diallylethanolamine, a PTC system can significantly improve the yield of the desired product. For example, using a liquid-liquid PTC system with TBAB as the catalyst can lead to the formation of N-allyl-ethanolamine. researchgate.net The catalyst forms an ion pair with the deprotonated ethanolamine, transferring it to the organic phase where it can react with the allyl halide. biomedres.us This method offers advantages such as milder reaction conditions, increased reaction rates, and often improved selectivity. biomedres.us

Regioselectivity and Side Product Formation Control (e.g., Mono- vs. Di-allylation)

A significant challenge in the synthesis of N,N-diallylethanolamine is controlling the regioselectivity to favor di-allylation over mono-allylation and prevent the formation of the quaternary ammonium salt (tri-allylation). The selectivity of the N-alkylation of ethanolamine is dependent on both the stoichiometry of the reactants and the type of alkyl halide used. researchgate.net

To favor the formation of the di-allylated product, a molar excess of the allylating agent is typically employed. However, this can also increase the likelihood of over-alkylation to the quaternary salt. Careful control of reaction conditions such as temperature, reaction time, and the rate of addition of the alkylating agent is crucial. The choice of base and solvent also plays a critical role in directing the reaction towards the desired product. For instance, the use of a solid base like powdered potassium hydroxide (B78521) in a solid-liquid PTC system has been shown to improve selectivity in similar alkylation reactions. researchgate.net

| Reactant Ratio (Ethanolamine:Allyl Bromide) | Catalyst | System | Temperature (°C) | Time (h) | Product Distribution (Mono-allyl vs. Di-allyl) | Reference |

| 5:1 | TBAB | Liquid-Liquid | 60-65 | 3 | Predominantly mono-allylethanolamine (66% yield) | researchgate.net |

| 1:1 | TBAB | Liquid-Liquid | 85-90 | 3 | ~70% yield of mono-allyl product | researchgate.net |

| 1:2.2 (Amine:Dihalide) | TBAB | Solid-Liquid | 30 | - | 88% selectivity to tertiary amine | tsijournals.com |

Alternative Synthetic Routes and Green Chemistry Approaches

Oxidative Coupling Reactions for N,N-Dialkylhydroxylamine Analogues

While not a direct route to N,N-diallylethanolamine, oxidative coupling reactions represent an alternative strategy for forming C-N bonds and can be applied to the synthesis of related N,N-dialkylhydroxylamines. These methods often utilize metal catalysts to facilitate the coupling of amines with various partners. For example, palladium-catalyzed N-alkylation reactions have been developed for a wide range of amines. rsc.org

Another approach involves the electrochemical reductive allylation of imines. For instance, the Schiff's base formed from benzaldehyde (B42025) and ethanolamine can undergo electrochemical reductive amination in the presence of allyl bromide and a lead bromide catalyst to yield N,N-diallylethanolamine as one of the products. cecri.res.in

Sustainable Synthesis and Process Intensification Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of amines. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. For instance, the use of water as a solvent and the development of catalyst systems that can be easily recovered and reused are active areas of research.

Purification Techniques and Purity Assessment for Research Applications

For research purposes, achieving high purity of N,N-diallylethanolamine is paramount. The primary methods for its purification are distillation and column chromatography, often used in combination to achieve the desired level of purity.

Distillation:

N,N-Diallylethanolamine is a high-boiling liquid, with a reported boiling point of 205.6°C at atmospheric pressure (760 mmHg) biotage.comsilicycle.combiotage.com. Distillation at atmospheric pressure can lead to decomposition and the formation of colored byproducts, a common issue with amino alcohols. Therefore, vacuum distillation is the preferred method for its purification youtube.comyoutube.comyoutube.com. By reducing the pressure, the boiling point of the compound is lowered, minimizing thermal degradation.

For a successful vacuum distillation, a proper setup is crucial. This typically includes a round-bottom flask, a Claisen adapter to prevent bumping, a condenser, a receiving flask, and a vacuum source youtube.com. The use of a magnetic stir bar is essential for smooth boiling, as boiling chips are ineffective under vacuum youtube.com. Greasing all ground-glass joints ensures an airtight seal, which is necessary to maintain a stable, low pressure. The pressure should be carefully monitored with a manometer. While the exact reduced pressure and corresponding boiling point for N,N-diallylethanolamine are not widely reported, the principle is to achieve a steady distillation at a significantly lower temperature than 205.6°C.

Chromatographic Purification:

Column chromatography is another powerful technique for purifying N,N-diallylethanolamine, especially for removing impurities with similar boiling points. However, the basic nature of the amine group in N,N-diallylethanolamine can lead to strong interactions with the acidic silanol (B1196071) groups of standard silica (B1680970) gel, resulting in poor separation, tailing of peaks, and potential degradation of the product on the column biotage.combiotage.com.

To circumvent these issues, several strategies can be employed:

Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amine groups (KP-NH) can mask the acidic silanols and lead to much-improved separation of basic amines biotage.com.

Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can neutralize the acidic sites on the silica gel, allowing for better elution of the target compound.

Solvent Systems: Common solvent systems for the purification of tertiary amines on silica gel include gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727) biotage.combiotage.com. The optimal solvent system needs to be determined empirically, often guided by thin-layer chromatography (TLC).

Reversed-Phase Chromatography: In some cases, reversed-phase chromatography can be effective. This technique uses a non-polar stationary phase (like C18) with a polar mobile phase, such as mixtures of water or buffers with acetonitrile (B52724) or methanol silicycle.com.

A study on the electrochemical synthesis of a related compound mentioned the use of column chromatography for the separation of N,N-diallylethanolamine, where it was collected as fraction number 5, indicating its successful separation using this technique cecri.res.in.

The following table summarizes the key physical properties of N,N-Diallylethanolamine relevant to its purification:

| Property | Value | Source(s) |

| Boiling Point | 205.6°C at 760 mmHg | biotage.comsilicycle.combiotage.com |

| Density | 0.907 g/cm³ | silicycle.combiotage.com |

| Flash Point | 64.4°C | silicycle.com |

The impurity profile of N,N-diallylethanolamine is highly dependent on its synthetic route. A common method for its synthesis is the reaction of ethanolamine with an allyl halide, such as allyl chloride. This process can lead to a variety of impurities.

Common Impurities: Based on analogous syntheses of related diallyl compounds, the following impurities can be anticipated:

Unreacted Starting Materials: Residual ethanolamine and allyl chloride.

Intermediates: Mono-N-allylethanolamine, the product of a single allylation of ethanolamine.

Byproducts: In the synthesis of a related compound, N,N-diallylethanolamine itself was identified as a byproduct cecri.res.in. In the production of a similar monomer, diallyldimethylammonium chloride (DADMAC), from allyl chloride, allyl alcohol was identified as a significant impurity that can form, especially with poor temperature and pH control nih.govgoogle.com.

Nitrosamines: As a tertiary amine, N,N-diallylethanolamine has the potential to form N-nitrosamine impurities if it comes into contact with nitrosating agents (e.g., nitrites) under acidic conditions researchgate.net. These are a significant concern due to their carcinogenic potential.

The following table outlines the potential impurities in the synthesis of N,N-Diallylethanolamine:

| Impurity Type | Potential Compounds | Potential Origin |

| Starting Materials | Ethanolamine, Allyl Chloride | Incomplete reaction |

| Intermediates | Mono-N-allylethanolamine | Incomplete dialkylation |

| Byproducts | Allyl alcohol | Side reactions, poor process control nih.govgoogle.com |

| Contaminants | N-Nitrosamines | Reaction with nitrosating agents researchgate.net |

Impact on Subsequent Research Outcomes:

For many research applications, particularly polymerization, the presence of these impurities can have a profound impact. N,N-Diallylethanolamine is a monomer that can be used in the synthesis of functional polymers.

Impact on Polymerization: The impurities present in the monomer can significantly affect the polymerization process and the properties of the resulting polymer. For instance, studies on the polymerization of the related monomer DADMAC have shown that impurities such as allyl alcohol can act as chain-transfer agents nih.govgoogle.com. Chain transfer terminates the growth of a polymer chain and initiates a new one, which can lead to a significant decrease in the average molecular weight of the final polymer nih.gov. This can adversely affect the mechanical and physical properties of the polymer. Monofunctional impurities like mono-N-allylethanolamine can also act as chain terminators, limiting the final polymer chain length.

Material Properties: The presence of colored impurities, often formed during synthesis or distillation at high temperatures, can affect the optical properties of the resulting materials. For applications where colorlessness is important, rigorous purification is necessary.

Toxicity Concerns: The potential for the formation of N-nitrosamines is a major concern, especially if the resulting polymer is intended for applications with biological contact. Regulatory agencies have stringent limits on the presence of nitrosamines in many products due to their carcinogenicity researchgate.net.

Therefore, the thorough purification of N,N-diallylethanolamine and the characterization of its purity, for example by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS), are essential steps to ensure reproducible and reliable results in research nih.govwikipedia.orgnist.gov.

Coordination Chemistry and Ligand Design with N,n Diallylethanolamine

N,N-Diallylethanolamine as a Multidentate Ligand Precursor

N,N-diallylethanolamine possesses both a nitrogen atom and a hydroxyl group, positioning it as a potential bidentate ligand capable of coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation would form a stable five-membered ring, a common feature in coordination chemistry that often enhances the stability of the resulting complex.

Chelation Modes and Potential Coordination Geometries

The primary mode of chelation for N,N-diallylethanolamine is expected to be as a bidentate N,O-donor ligand. Depending on the metal ion, its oxidation state, and the presence of other ligands, this could lead to various coordination geometries such as tetrahedral, square planar, or octahedral. However, without experimental data from X-ray crystallography or detailed spectroscopic studies of its metal complexes, these potential geometries remain theoretical.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The characterization of these complexes is crucial to determine their structure and properties.

Preparation of Transition Metal Complexes of N,N-Diallylethanolamine

Specific procedures for the synthesis of transition metal complexes using N,N-diallylethanolamine as a ligand are not documented in the available literature. General methods would involve combining the ligand with salts of transition metals such as copper, nickel, cobalt, or zinc in solvents like ethanol (B145695) or acetonitrile (B52724).

Spectroscopic and Structural Elucidation of Metal-Diallylethanolamine Complexes

The characterization of such complexes would rely on a suite of spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show a shift in the O-H and C-N stretching frequencies upon coordination to a metal. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal changes in the chemical shifts of the protons and carbons near the coordination sites. Ultraviolet-visible (UV-Vis) spectroscopy could provide information about the electronic transitions within the complex.

Crucially, single-crystal X-ray diffraction would provide definitive proof of the solid-state structure, confirming the coordination mode of the ligand and the geometry of the complex. To date, no such comprehensive spectroscopic or structural data for metal complexes of N,N-diallylethanolamine has been published.

Basic physical and spectroscopic data for the free ligand, N,N-diallylethanolamine, have been reported and are summarized in the table below. researchgate.net

| Property | Value |

| Boiling Point | 76-78 °C at 10 mmHg |

| Density (d20/4) | 0.9030 |

| Refractive Index (n20/D) | 1.4653 |

| IR Bands (cm⁻¹) | 3400-3500 (O-H), 3085, 3020, 1635, 990, 920 (C=C-H) |

| ¹H NMR (δ, ppm) | 2.52 (t, 2H, NCH₂), 3.08 (d, 4H, NCH₂-allyl), 3.62 (t, 2H, CH₂OH), 3.87 (s, 1H, OH), 4.94-6.23 (m, 6H, allyl CH=CH₂) |

Structure-Activity Relationships in Diallylethanolamine-Metal Complexes

Structure-activity relationship studies aim to connect the chemical structure of a compound to its biological or chemical activity. For metal complexes, this involves synthesizing a series of related complexes and evaluating their performance in a specific application, such as catalysis or as antimicrobial agents. Given the absence of synthesized and characterized metal complexes of N,N-diallylethanolamine, no such relationships can be established.

Electronic and Steric Effects on Coordination Behavior and Stability

The coordination of N,N-diallylethanolamine to a metal center is expected to be primarily through the nitrogen atom of the tertiary amine and the oxygen atom of the hydroxyl group, potentially acting as a bidentate chelating ligand. The presence of two allyl groups introduces both electronic and steric factors that would significantly influence the stability and geometry of the resulting metal complexes.

Steric Effects: The two allyl groups introduce considerable steric bulk around the nitrogen donor atom. This steric hindrance would influence the coordination number and geometry of the metal complex. For instance, the bulky nature of the ligand might favor the formation of complexes with lower coordination numbers. The flexibility of the allyl chains could also allow for conformational changes to accommodate different metal ion sizes and coordination preferences. The interplay between the steric demands of the allyl groups and the chelation effect of the amino-alcohol backbone would be a key determinant of complex stability.

To illustrate the potential coordination properties, a comparative data table with related amino alcohol ligands could be constructed, although specific data for N,N-diallylethanolamine is not available in the current literature.

| Ligand | Potential Donor Atoms | Expected Chelate Ring Size | Key Steric Features |

| N,N-Diallylethanolamine | N, O, C=C | 5-membered (N,O) | Two flexible allyl groups |

| N,N-Dimethylethanolamine | N, O | 5-membered (N,O) | Two methyl groups |

| Triethanolamine | N, O, O, O | Multiple 5-membered | Three flexible hydroxyethyl (B10761427) arms |

This table is illustrative and based on structural analogy, as experimental data for N,N-diallylethanolamine complexes is not currently available.

Ligand Reactivity and Dynamics in Catalytic Cycles

The unique combination of functional groups in N,N-diallylethanolamine suggests several possibilities for its involvement in catalytic reactions. The coordinated ligand could either act as a spectator, influencing the catalytic activity through its electronic and steric properties, or directly participate in the catalytic cycle through reactions of its functional groups.

The allyl groups are particularly interesting in this regard. Coordinated allyl groups are known to undergo a variety of reactions, such as insertion, migratory insertion, and nucleophilic attack. In a catalytic context, a metal complex of N,N-diallylethanolamine could potentially be a precursor for catalysts in reactions like allylic substitution, polymerization, or cross-coupling reactions.

For example, in a hypothetical catalytic cycle for allylic amination, the N,N-diallylethanolamine ligand could initially coordinate to a metal center. One of the allyl groups could then potentially be activated by the metal, making it susceptible to nucleophilic attack by an external amine. Subsequent steps would lead to the formation of the desired product and regeneration of the catalyst.

The hydroxyl group could also play a crucial role. If coordinated as an alkoxide, it could act as an internal base, facilitating proton abstraction steps in a catalytic cycle. Furthermore, the hemilabile nature of the alcohol coordination (the ability to reversibly coordinate and de-coordinate) could open up coordination sites during a catalytic reaction, a desirable property for many catalysts.

While specific research on the catalytic applications of N,N-diallylethanolamine complexes is absent, the principles of ligand design in catalysis suggest that this compound holds promise. Future research in this area would need to focus on the synthesis and characterization of its metal complexes and the exploration of their reactivity in various catalytic transformations.

Catalytic Applications of N,n Diallylethanolamine and Its Derivatives

Role as a Tertiary Amine Catalyst in Polymerization Systems

Catalysis in Polyurethane and Epoxy Resin Systems

In the production of polyurethanes, tertiary amine catalysts are crucial for controlling the reaction between isocyanates and polyols (the gelling reaction) and the reaction between isocyanates and water (the blowing reaction). reaxis.comgvchem.com Alkanolamines, a class of compounds that includes N,N-diallylethanolamine, are known to function as catalysts in these systems. For instance, N,N-dimethylethanolamine (DMEA) is a widely used reactive catalyst that promotes both blowing and gelling. poliuretanos.com.brbasf.com The hydroxyl group in these catalysts can react with isocyanates, incorporating the catalyst molecule into the polymer backbone, which can minimize emissions from the final product. poliuretanos.com.br Given its structural similarity as a tertiary alkanolamine, N,N-diallylethanolamine could theoretically function in a similar capacity, with its allyl groups offering additional sites for subsequent cross-linking or functionalization.

In epoxy resin systems, tertiary amines act as accelerators or curing agents, promoting the ring-opening polymerization of the epoxy groups. google.comevonik.com They can function either as anionic initiators or as catalysts for the reaction between epoxy rings and other curing agents like polyamides. While N,N-diallylethanolamine is noted for its use as a co-monomer to improve the physical properties of epoxy resins and adhesives, lookchem.com its function as a primary catalyst is less documented. However, analogous tertiary amines are standard components in epoxy formulations to accelerate curing. 2017erp.com

Investigations into Reaction Kinetics and Selectivity Enhancement Mechanisms

The kinetics of polyurethane formation are significantly influenced by tertiary amine catalysts. The mechanism generally involves the formation of a complex between the amine catalyst and the hydroxyl group of the polyol, which then facilitates the attack on the isocyanate group. mdpi.com The rate of reaction is dependent on the amine's basicity and steric structure; higher basicity and less steric hindrance around the nitrogen atom typically lead to higher catalytic activity. gvchem.com

A key aspect of catalysis in polyurethane foam production is selectivity—the balance between the gelling and blowing reactions. reaxis.com Blowing catalysts, often containing ether linkages, are effective at catalyzing the water-isocyanate reaction, while gelling catalysts are more selective for the polyol-isocyanate reaction. gvchem.compoliuretanos.com.br The structure of the amine determines this selectivity. For example, the synergistic use of a strong gelling catalyst like triethylenediamine (TEDA) and a catalyst with hydroxyl functionality like DMEA allows for fine-tuning of the foam's properties. gvchem.comresearchgate.net While specific kinetic data for N,N-diallylethanolamine is scarce in the literature, its alkanolamine structure suggests it would influence both reactions. The presence of the allyl groups, however, distinguishes it from more common catalysts and could potentially be leveraged for unique reactivity or post-curing modifications.

Studies on benzoxazine (B1645224) polymerization have also shown that tertiary amines can have a catalytic effect on the ring-opening reactions, with the reaction kinetics being dependent on the specific structures of both the benzoxazine and the amine catalyst. nih.govmdpi.com

N,N-Diallylethanolamine-Based Metal Catalysts in Organic Transformations

The nitrogen and oxygen atoms in N,N-diallylethanolamine make it a potential bidentate [N,O] ligand for coordinating with metal centers. Such ligands are fundamental in homogeneous catalysis, where their steric and electronic properties are tuned to control the activity and selectivity of the metal catalyst.

Cross-Coupling Reactions and Hydrogenation/Dehydrogenation Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The efficacy of these reactions heavily relies on the ligand bound to the palladium center. While phosphine-based ligands and N-heterocyclic carbenes (NHCs) are common, nih.govchemrxiv.org there is ongoing research into new ligand scaffolds. Schiff base-derived [N,O] ligands have been successfully used in palladium-catalyzed cross-coupling reactions, demonstrating that this ligand type can be effective. mdpi.com Although the use of N,N-diallylethanolamine itself as a ligand in this context is not prominently reported, its [N,O] structure fits the general profile of ligands that could support such catalytic activity.

Similarly, in hydrogenation and dehydrogenation reactions, which are crucial for synthesizing fine chemicals and for hydrogen storage applications, transition metal catalysts are key. wikipedia.orgu-tokyo.ac.jp These catalysts, often based on metals like palladium, iron, or manganese, require ligands to modulate their reactivity and selectivity. rsc.orgthieme-connect.de While various nitrogen-containing ligands have been explored for these transformations, specific applications of N,N-diallylethanolamine as a ligand are not well-documented in current literature.

Development of Enantioselective Catalysis Using Chiral Diallylethanolamine Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. frontiersin.org A common strategy involves using chiral ligands to create a chiral environment around a metal catalyst, which then directs the stereochemical outcome of the reaction. rsc.orguniversite-paris-saclay.fr

Chiral N,N'-dioxide ligands, synthesized from amino acids and amines, have proven to be a versatile class of tetradentate ligands for a wide range of metals, enabling numerous highly enantioselective reactions. rsc.orgscu.edu.cn This demonstrates that chiral amine-based structures can be highly effective. In principle, N,N-diallylethanolamine could be transformed into a chiral ligand. For instance, asymmetric synthesis could introduce a stereocenter at the carbon atom bearing the hydroxyl group, or the allyl groups could be modified with chiral auxiliaries. Such a chiral derivative could then be explored as a ligand in asymmetric transformations like hydrogenation or cross-coupling. However, the synthesis and application of such specific chiral derivatives of N,N-diallylethanolamine are not currently described in the reviewed scientific literature.

Applications in Gas Absorption and Environmental Catalysis

The functional groups within N,N-diallylethanolamine also suggest its potential utility in environmental applications, such as carbon capture and environmental remediation.

Aqueous amine solutions are the most mature technology for capturing carbon dioxide (CO₂) from industrial flue gases. carbonclean.com Alkanolamines, including primary, secondary, and tertiary amines, react with CO₂ to form carbamates or bicarbonates, effectively scrubbing it from gas streams. nih.govresearchgate.net Tertiary amines like N,N-diallylethanolamine are known to be used in these solvent systems. wvu.edu While they exhibit lower reaction rates compared to primary and secondary amines, they offer the advantage of lower energy requirements for regeneration of the solvent. researchgate.net The specific performance of N,N-diallylethanolamine for CO₂ capture, including its absorption capacity and regeneration efficiency, would require dedicated study.

In the broader field of environmental catalysis, materials are developed to remediate pollutants in air, water, and soil. the-innovation.orgmdpi.com Heterogeneous catalysts are often employed for their efficiency and recyclability. While there are no specific reports on the use of N,N-diallylethanolamine in this area, functionalized polymers and materials containing amine groups are used as adsorbents for heavy metals and in other remediation strategies. The allyl groups of N,N-diallylethanolamine could be used to graft it onto support materials, creating functionalized surfaces for potential environmental catalytic applications.

Carbon Dioxide Capture and Regeneration Studies

No research findings or data tables on the application of "Ethanol, 2-(diallylamino)-" or its derivatives for CO₂ capture and regeneration were found in the public domain.

Catalytic Roles in Specific Emission Control Technologies

There is no available information on the catalytic roles of "Ethanol, 2-(diallylamino)-" or its derivatives in specific emission control technologies.

Table of Compounds Mentioned

As no relevant compounds were identified for the specified applications in the conducted research, a table of compounds cannot be provided.

Polymer Science and Functional Materials Derived from N,n Diallylethanolamine

Homopolymerization and Copolymerization of N,N-Diallylethanolamine

The polymerization of N,N-Diallylethanolamine, a non-conjugated diallyl monomer, presents unique challenges and opportunities in polymer synthesis. Its structure, featuring two allyl groups and a functional ethanolamine (B43304) moiety, allows for the creation of polymers with specific properties through various polymerization routes.

Investigation of Free-Radical Polymerization Mechanisms

Conventional free-radical polymerization of diallylamine (B93489) monomers, including N,N-Diallylethanolamine, is often hindered by a significant side reaction known as degradative chain transfer. Current time information in Bangalore, IN.lookchem.com This process involves the abstraction of a hydrogen atom from one of the allylic carbons by a propagating radical. The resulting allylic radical is resonance-stabilized and less reactive, leading to a decreased polymerization rate and the formation of low-molecular-weight oligomers rather than high polymers. lookchem.com

To overcome this limitation, research has shown that conducting the polymerization in an acidic medium is highly effective. Protonation of the tertiary amine group in the N,N-Diallylethanolamine monomer reduces the propensity for degradative chain transfer. Current time information in Bangalore, IN. This strategy promotes a cyclopolymerization mechanism, where the propagating radical center on one allyl group of a monomer unit intramolecularly adds to the second allyl group of the same unit. This results in the formation of five- or six-membered cyclic repeating units within the polymer backbone, a characteristic feature of diallylamine polymerization. lookchem.comcymitquimica.com This cyclolinear propagation allows for the synthesis of higher molecular weight polymers. cymitquimica.com The primary steps in the free-radical cyclopolymerization of a protonated diallylamine monomer are illustrated below:

Initiation: A radical initiator generates a primary radical.

Propagation (Intermolecular): The primary radical adds to an allyl double bond of the monomer.

Propagation (Intramolecular Cyclization): The newly formed radical center attacks the second allyl group within the same monomer unit, forming a cyclic radical (typically a 5-membered pyrrolidinium (B1226570) ring).

Propagation (Intermolecular): The cyclic radical propagates by adding to another monomer molecule.

Termination: Two growing chains combine or disproportionate.

Advanced Controlled Radical Polymerization Techniques for Diallyl Monomers

The synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures requires the use of controlled radical polymerization (CRP) techniques. While specific studies on N,N-Diallylethanolamine are limited, extensive research on structurally similar monomers provides insight into potential strategies. researchgate.netcmu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP of amine-containing monomers can be challenging. The tertiary amine functionality in N,N-Diallylethanolamine can complex with the copper catalyst, potentially deactivating it and leading to a loss of control over the polymerization. cmu.educmu.edu However, successful ATRP of (meth)acrylamides has been achieved by using specific, strongly complexing ligands like tris(2-dimethylaminoethyl)amine (Me6TREN) that can outcompete the monomer/polymer for coordination to the copper center, thereby maintaining the polymerization equilibrium. cmu.edu Similar strategies would likely be necessary for the controlled polymerization of N,N-Diallylethanolamine.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is generally more tolerant of functional groups, including amines, making it a promising technique for N,N-Diallylethanolamine. nih.govtcichemicals.com This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. The successful RAFT polymerization of other diallyl monomers, such as N,N-diallyldimethylammonium chloride (DADMAC), has been reported, suggesting its applicability to N,N-Diallylethanolamine. researchgate.net The choice of CTA is critical and would need to be optimized for this specific monomer. Light-mediated CRP techniques, such as photoinduced electron transfer (PET)-RAFT, could also be employed, offering enhanced temporal and spatial control over the polymerization. ed.ac.ukrsc.org

Synthesis and Characterization of N,N-Diallylethanolamine-Containing Polymers

The synthesis of polymers from N,N-Diallylethanolamine can be tailored to achieve specific molecular characteristics and properties, which are then confirmed through various characterization techniques.

Molecular Weight Control and Polymer Architecture Engineering

Achieving control over molecular weight and polymer architecture is a primary goal of modern polymer synthesis, enabling the creation of materials with precisely defined properties.

Molecular Weight Control: Through the application of CRP techniques like RAFT, the molecular weight of poly(N,N-diallylethanolamine) can, in principle, be controlled by adjusting the ratio of monomer to CTA and initiator. mdpi.com Characterization of molecular weight and dispersity is typically performed using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). nih.gov

Polymer Architecture: CRP methods facilitate the engineering of complex polymer architectures. tcichemicals.com For instance, N,N-Diallylethanolamine can be polymerized to form block copolymers. rsc.org An N,N-Diallylethanolamine-containing polymer segment could be synthesized first and then used as a macro-chain transfer agent for the RAFT polymerization of a second monomer (e.g., N-isopropylacrylamide or acrylic acid) to create diblock copolymers. Such architectures are crucial for applications like self-assembling nanomaterials and drug delivery systems. nih.gov

The table below summarizes typical conditions used in the controlled radical polymerization of related amine-containing or diallyl monomers, which could serve as a starting point for N,N-Diallylethanolamine.

| Polymerization Method | Monomer | Initiator/CTA | Catalyst/Ligand | Solvent | Temp (°C) | Result |

| ATRP | N,N-Dimethylacrylamide | Methyl 2-chloropropionate | CuCl/Me6TREN | Toluene | 20 | Controlled polymerization (Đ ≈ 1.2) cmu.edu |

| RAFT | N-Vinylpyrrolidone | Dithiocarbonate-based CTA | AIBN | Dioxane | 65 | Controlled polymerization mdpi.com |

| PET-RAFT | N,N-Dimethylacrylamide | Fluorophore-conjugated CTA | Eosin Y / Light (470 nm) | DMSO | Room Temp | "On/off" control, Đ < 1.5 ed.ac.uk |

Grafting and Crosslinking Strategies for Tailored Properties

The unique bifunctional nature of N,N-Diallylethanolamine, with its two polymerizable allyl groups and a reactive hydroxyl group, makes it an excellent candidate for creating grafted and crosslinked polymer networks. cymitquimica.comnih.gov

Crosslinking: The presence of two allyl groups allows N,N-Diallylethanolamine to act as a crosslinking agent during free-radical polymerization. nih.gov When copolymerized with monofunctional vinyl monomers, it can form a three-dimensional network structure, leading to the formation of hydrogels. google.comnih.gov The density of crosslinks, and thus the mechanical properties and swelling behavior of the resulting gel, can be controlled by the feed ratio of N,N-Diallylethanolamine to the comonomer. nih.gov

Grafting: The hydroxyl group on the ethanolamine moiety provides a reactive site for grafting reactions. researchgate.netmdpi.com

"Grafting-to" method: Pre-synthesized polymer chains with end groups reactive towards hydroxyls (e.g., isocyanates or acid chlorides) can be attached to a polymer backbone containing N,N-Diallylethanolamine units. nih.gov

"Grafting-from" method: The hydroxyl groups along the polymer backbone can be converted into initiation sites for a secondary polymerization. For example, they can be reacted with 2-bromoisobutyryl bromide to create ATRP macroinitiators, from which brushes of another polymer can be grown. nih.gov

These strategies allow for the combination of different polymer properties, such as creating materials with a hydrophobic backbone and hydrophilic grafts for amphiphilic applications.

Functional Polymer Systems and Advanced Material Applications

Polymers derived from N,N-Diallylethanolamine possess a combination of functionalities that make them suitable for a range of advanced applications. empa.ch The tertiary amine provides pH-responsiveness, the hydroxyl group offers a site for further modification or hydrogen bonding, and the diallyl nature allows for crosslinking.

Stimuli-Responsive Hydrogels: Copolymers of N,N-Diallylethanolamine can form hydrogels that respond to changes in environmental pH. google.com At low pH, the tertiary amine is protonated, leading to electrostatic repulsion between chains and swelling of the hydrogel. At higher pH, the amine is deprotonated, causing the hydrogel to shrink. This behavior is valuable for applications in sensors, actuators, and controlled drug delivery systems. google.com

Adhesives and Coatings: As a co-monomer, N,N-Diallylethanolamine is used to enhance the adhesion, flexibility, and toughness of polymers and resins. lookchem.com Its incorporation into epoxy resins can improve their mechanical properties. The hydroxyl groups can form hydrogen bonds with substrates, improving adhesive strength, while the crosslinked network contributes to toughness. In coatings, these polymers can provide corrosion protection and serve as durable primers. mosil.com

Biomedical Applications: The hydroxyl groups and the potential for creating hydrogels make these polymers interesting for biomedical uses. Grafting biocompatible polymers like poly(ethylene glycol) (PEG) onto a poly(N,N-diallylethanolamine) backbone could create materials for drug delivery or tissue engineering scaffolds. researchgate.net

Water Treatment: Cationic polymers are effective as flocculants in water treatment. Copolymers containing the protonated amine from N,N-Diallylethanolamine can neutralize and agglomerate negatively charged particles suspended in water, facilitating their removal. nih.gov

Research on Functional Polymers Derived from Ethanol (B145695), 2-(diallylamino)- Remains Limited

Despite the extensive exploration of functional polymers for a wide array of applications, from water treatment to advanced biomedical devices, dedicated research into polymers derived specifically from the monomer Ethanol, 2-(diallylamino)-, also known as N,N-diallylethanolamine, is notably scarce in publicly available scientific literature. A thorough review reveals a significant lack of detailed studies on the synthesis, properties, and application of homopolymers or copolymers of this specific compound for uses in polyelectrolytes, ion-exchange resins, stimuli-responsive materials, hydrogels, biosensors, or nucleic acid detection.

While the broader class of diallylamine-based polymers, such as those made from N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), are well-documented and widely used as cationic polyelectrolytes, specific data on polymers incorporating the N,N-diallylethanolamine structure is not readily found. Similarly, the fields of stimuli-responsive polymers and hydrogels are dominated by monomers like N-isopropylacrylamide (NIPAAm) and N,N-dimethylacrylamide (DMAA), with no significant research appearing to focus on the integration of N,N-diallylethanolamine to create environmentally sensitive materials.

The potential for the tertiary amine in N,N-diallylethanolamine to be quaternized to form a cationic polyelectrolyte exists, which would be a prerequisite for applications in ion-exchange and nucleic acid binding. The hydroxyl group also offers a site for further functionalization. However, without experimental data on the polymerization behavior of this monomer and the characteristics of the resulting polymers, any discussion of its application in these advanced fields remains speculative. A single patent mentions diallylethanolamine within a list of potential monomers for curable resins, but provides no specific data or examples related to its use. google.com

Advanced Analytical Methodologies for N,n Diallylethanolamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating N,N-Diallylethanolamine from reaction mixtures and quantifying its presence. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) with Advanced Detection Systems

Gas chromatography is a powerful technique for the analysis of volatile compounds like N,N-Diallylethanolamine. When coupled with advanced detectors, it provides high resolution and sensitivity. In one study, reaction products were analyzed using a gas chromatograph equipped with a heat conductivity detector. medcraveonline.com Another approach utilized a Chemito GC 8610 HR with a flame ionization detector (FID) and an SE-30 column, employing a temperature program from 100 to 250°C for analysis. cecri.res.in The use of GC-mass spectrometry (GC-MS) has also been reported, which provides both chromatographic separation and mass spectral data for definitive identification. cecri.res.in In an electrochemical study, N,N-Diallylethanolamine was identified as a by-product and analyzed by GC, with a retention time of 7.3 minutes. cecri.res.in

Table 1: GC Parameters for N,N-Diallylethanolamine Analysis

| Parameter | Details | Source |

|---|---|---|

| Instrument | Chemito GC 8610 HR | cecri.res.in |

| Column | SE-30 | cecri.res.in |

| Detector | Flame Ionization Detector (FID) | cecri.res.in |

| Temperature Program | 100 to 250°C | cecri.res.in |

| Retention Time | 7.3 minutes | cecri.res.in |

High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile or thermally labile compounds. For polar compounds like N,N-Diallylethanolamine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent, which is well-suited for retaining and separating polar analytes. While specific HPLC or HILIC methods for N,N-Diallylethanolamine are not extensively detailed in the provided search results, the general applicability of these techniques for amino alcohols is well-established in analytical chemistry.

Optimized Sample Preparation Protocols and Matrix Interference Mitigation

Effective sample preparation is critical for accurate chromatographic analysis, as it removes interfering substances from the matrix. For the analysis of N,N-Diallylethanolamine in a reaction mixture, a common procedure involves a liquid-liquid extraction. medcraveonline.comresearchgate.net After a reaction, the mixture is typically cooled and then extracted multiple times with a solvent like diethyl ether or chloroform (B151607). medcraveonline.comresearchgate.net The combined organic extracts are then dried using a drying agent such as magnesium sulfate (B86663) (MgSO4) before analysis. medcraveonline.comresearchgate.net In another instance, after electrolysis, the solvent was removed by distillation, and the residue was dissolved in dichloromethane, washed with water to remove electrolytes, and then analyzed by GC. cecri.res.in For basic components like N,N-Diallylethanolamine, an acid-base extraction can be employed. The product mixture can be treated with dilute hydrochloric acid (HCl) to protonate the amine, making it water-soluble. After washing with an organic solvent to remove neutral components, the aqueous layer is neutralized with a base and the product is extracted with an organic solvent like dichloromethane. cecri.res.in

Spectroscopic Characterization in Complex Chemical Systems

Spectroscopic methods are indispensable for the structural elucidation of N,N-Diallylethanolamine, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton.

For N,N-Diallylethanolamine, 1H NMR data has been reported with chemical shifts expressed in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) in a deuterated chloroform (CDCl3) solvent. medcraveonline.comresearchgate.netresearchgate.net The spectrum shows characteristic signals for the different protons in the molecule. researchgate.net Although specific 13C and 2D NMR data for N,N-Diallylethanolamine were not found in the search results, these techniques would be invaluable for unambiguous signal assignment and for confirming the connectivity of the molecule.

Table 2: 1H NMR Spectral Data for N,N-Diallylethanolamine

| Proton Assignment | Chemical Shift (ppm) | Source |

|---|---|---|

| NCH2CH2OH | 2.52 (2H) | medcraveonline.comresearchgate.netresearchgate.net |

| NCH2CH2OH | 3.53 (2H, multiplet) | medcraveonline.comresearchgate.net |

| NCH2CH=CH2 | 3.68 (4H, multiplet) | researchgate.net |

| OH | 3.87 (1H, singlet) | researchgate.net |

| 2CH=CH2 | 4.94-5.37 (4H) | researchgate.netresearchgate.net |

| CH=CH2 | 5.57-6.23 (2H, multiplet) | researchgate.netresearchgate.net |

Infrared (IR) Spectroscopy and Vibrational Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N,N-Diallylethanolamine displays characteristic absorption bands that confirm its structure. medcraveonline.comresearchgate.netresearchgate.net The presence of the allyl groups (CH=CH2) is indicated by bands around 3085, 3020, 1635, 990, and 920 cm-1. medcraveonline.comresearchgate.netresearchgate.net A broad band in the region of 3400-3500 cm-1 is characteristic of the O-H stretching vibration of the hydroxyl group. medcraveonline.comresearchgate.netresearchgate.net

Table 3: IR Absorption Bands for N,N-Diallylethanolamine

| Functional Group | Vibrational Frequency (cm-1) | Source |

|---|---|---|

| O-H stretch | 3400-3500 | medcraveonline.comresearchgate.netresearchgate.net |

| C-H stretch (alkenyl) | 3085, 3020 | medcraveonline.comresearchgate.netresearchgate.net |

| C=C stretch | 1635 | medcraveonline.comresearchgate.netresearchgate.net |

| C-H bend (alkenyl) | 990, 920 | medcraveonline.comresearchgate.netresearchgate.net |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) and its hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the structural elucidation and quantification of N,N-Diallylethanolamine. These methods provide detailed information on the molecular weight and fragmentation pattern of the compound, facilitating its unambiguous identification.

In Gas Chromatography-Mass Spectrometry (GC-MS) , N,N-Diallylethanolamine is first vaporized and separated from other components in a mixture based on its volatility and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint. For N,N-Diallylethanolamine, a noted retention time in GC analysis is 7.3 minutes. cecri.res.in The fragmentation of tertiary amines in EI-MS often involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for the analysis of tertiary amines like N,N-Diallylethanolamine, which may require derivatization for GC-MS analysis. researchgate.net LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org Various LC methods, including mixed-mode chromatography, can be employed to separate tertiary amines based on their hydrophobic and basic properties. sielc.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds, where the analyte in solution is ionized and transferred to the gas phase. wikipedia.orguni-marburg.de Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of tertiary amines at very low concentrations. acs.orgnih.gov A challenge in the MS analysis of tertiary amines is that the spectra are often dominated by fragments representing the amine-containing residue, with less information about the main core of the molecule. bioforumconf.com To overcome this, derivatization or the use of high-resolution mass spectrometry (HRMS) can provide more extensive fragmentation patterns for unambiguous identification. bioforumconf.com

Below is a table summarizing potential mass fragments of N,N-Diallylethanolamine and the analytical parameters in GC-MS and LC-MS.

Table 1: Mass Spectrometry Data for N,N-Diallylethanolamine

| Analytical Technique | Parameter | Value/Information |

|---|---|---|

| GC-MS | Ionization Mode | Electron Impact (EI) |

| Retention Time | 7.3 minutes cecri.res.in | |

| Potential Fragment (m/z) | 142 (M-CH3)+, 100 (M-C3H5-CH3)+, 58 (C3H6N)+ | |

| LC-MS | Ionization Mode | Electrospray (ESI) |

| Separation Mode | Mixed-Mode Cation-Exchange sielc.com | |

| Mobile Phase Additives | Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) sielc.com |

Advanced In-Situ and Online Monitoring Techniques

Real-time Reaction Monitoring (e.g., using Spectroscopy or Refractometry)

The synthesis of N,N-Diallylethanolamine can be significantly optimized through the implementation of real-time reaction monitoring techniques. These methods provide continuous insight into reaction kinetics, conversion rates, and the formation of intermediates or byproducts without the need for manual sampling and offline analysis.

Spectroscopic techniques such as Raman, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are powerful tools for in-situ monitoring. rsc.orgnih.gov These methods can track changes in the concentration of reactants, products, and intermediates by measuring their characteristic spectral signatures. For instance, in the synthesis of N,N-Diallylethanolamine, which involves the alkylation of an amine, IR spectroscopy can monitor the disappearance of the N-H bond from the precursor and the appearance of C-N stretching vibrations of the tertiary amine. rsc.org Raman spectroscopy has been effectively used to track reactions involving allylamine, demonstrating its utility for monitoring the progress of similar chemical transformations. researchgate.net UV-Vis spectroscopy can also be employed, particularly if the reactants or products have a distinct chromophore. acs.org

Refractometry is another valuable technique for real-time monitoring of chemical reactions. gaotek.comryzechemie.comnumberanalytics.com It measures the refractive index of the reaction mixture, which changes as the composition of the mixture evolves. numberanalytics.comjwii.com.au This non-destructive and rapid measurement can be correlated with the concentration of reactants and products, allowing for precise control over the reaction endpoint. gaotek.com In-line process refractometers can be directly integrated into the reactor to provide continuous data for process optimization. ryzechemie.com

The following table outlines the principles and applications of these real-time monitoring techniques for N,N-Diallylethanolamine synthesis.

Table 2: Real-time Monitoring Techniques for N,N-Diallylethanolamine Synthesis

| Technique | Principle | Application in Synthesis Monitoring |

|---|---|---|

| Raman Spectroscopy | Measures vibrational modes of molecules based on inelastic scattering of monochromatic light. | Tracks the disappearance of reactant peaks and the appearance of product peaks, providing information on reaction kinetics and conversion. researchgate.net |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules at specific frequencies corresponding to their vibrational modes. | Monitors the consumption of functional groups (e.g., N-H in the precursor) and the formation of new ones (e.g., C-N in the product). rsc.org |

| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules, particularly those with chromophores. | Can be used to monitor the concentration of reactants or products if they possess a suitable chromophore. acs.org |

Application of Process Analytical Technology (PAT) in N,N-Diallylethanolamine Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). globalresearchonline.net The goal of PAT is to ensure final product quality by building it into the process from the start. mt.comadragos-pharma.com The implementation of PAT in the synthesis of N,N-Diallylethanolamine offers numerous benefits, including improved process understanding, enhanced consistency, and reduced waste. globalresearchonline.netresearchgate.net

A PAT-based approach to N,N-Diallylethanolamine synthesis would involve the integration of the real-time monitoring tools discussed in the previous section (e.g., in-line spectroscopy and refractometry) with advanced data analysis and control systems. mt.comresearchgate.net By continuously monitoring CPPs such as temperature, pressure, reactant concentrations, and catalyst activity, it is possible to maintain the process within a predefined design space, ensuring that the final product consistently meets the required quality specifications. nih.gov

For example, in a continuous flow synthesis of N,N-Diallylethanolamine, in-line IR and Raman spectroscopy could monitor the reaction conversion in real-time. rsc.org This data would be fed into a control system that could automatically adjust parameters like flow rate or temperature to optimize the reaction and maintain a steady state of high-purity product formation. This approach minimizes batch-to-batch variability and allows for real-time release of the product, significantly improving efficiency. nih.gov

The application of PAT is particularly beneficial for complex reactions like amine alkylations, where side reactions and impurities can be a concern. organic-chemistry.orgbohrium.comrsc.org By understanding the process dynamics through real-time analysis, it becomes possible to identify and control the factors that lead to impurity formation, resulting in a more robust and reliable manufacturing process.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethanol (B145695), 2-(diallylamino)- |

| N,N-Diallylethanolamine |

| Allylamine |

| N,N-Diallylethanolamine |

Theoretical and Computational Chemistry Studies of N,n Diallylethanolamine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and predicting the reactivity of molecules like N,N-Diallylethanolamine. These calculations provide a fundamental understanding of the molecule's behavior.

Conformational Analysis and Intramolecular Hydrogen Bonding Investigations

The flexibility of the diallyl and ethanolamine (B43304) moieties allows for a complex conformational landscape for N,N-Diallylethanolamine. Theoretical calculations are crucial for identifying the most stable conformers and understanding the energetic barriers between them. A key feature of interest is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen atom and the nitrogen atom of the tertiary amine.

Below is a hypothetical data table summarizing the results of a DFT conformational analysis.

| Conformer | Relative Energy (kcal/mol) | O-H···N Distance (Å) | O-H···N Angle (°) | Key Dihedral Angles (°) |

| 1 (Global Minimum) | 0.00 | 2.15 | 155 | C1-C2-N-C3: 65, C4-C5-N-C6: 70 |

| 2 | 1.25 | 3.50 | 110 | C1-C2-N-C3: 175, C4-C5-N-C6: 68 |

| 3 | 2.80 | - | - | C1-C2-N-C3: -60, C4-C5-N-C6: 180 |

Note: This data is illustrative and intended to represent typical outputs of such a study.

Elucidation of Reaction Mechanisms for Synthetic and Catalytic Processes

N,N-Diallylethanolamine can participate in various chemical reactions, including polymerization via its allyl groups and reactions involving its hydroxyl and amine functionalities. DFT calculations are instrumental in elucidating the mechanisms of these transformations. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products.

For instance, in the context of its use as a monomer or crosslinking agent, theoretical studies can model the initiation, propagation, and termination steps of polymerization. The activation energies for different reaction pathways can be calculated to predict the most favorable conditions for a desired outcome. Similarly, if N,N-Diallylethanolamine acts as a ligand in a catalytic system, DFT can be used to study the structure of the catalyst-substrate complex and the energetics of the catalytic cycle.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of N,N-Diallylethanolamine in a condensed phase, such as in solution or as part of a larger material.

Predictive Modeling for Material Design and Catalytic Performance Optimization

The data generated from quantum chemical calculations and molecular dynamics simulations can be used to develop predictive models. These models aim to establish structure-property and structure-activity relationships. For example, by systematically varying the chemical structure of N,N-Diallylethanolamine derivatives in silico, researchers can predict how these changes will affect properties like polymer elasticity, substrate binding affinity, or catalytic turnover frequency. This predictive capability accelerates the discovery and optimization of new materials and catalysts, reducing the need for extensive trial-and-error experimentation.

Emerging Research Frontiers and Future Directions for N,n Diallylethanolamine

Integration in Advanced Functional Materials with Novel Properties

The dual functionality of N,N-Diallylethanolamine, with its polymerizable allyl groups and modifiable hydroxyl group, makes it a prime candidate for the development of advanced functional materials. Researchers are exploring its use as a key monomer or crosslinking agent to create polymers with tailored properties for a range of applications.

The incorporation of N,N-Diallylethanolamine into polymer backbones can significantly enhance material properties such as flexibility, toughness, and adhesion. organic-chemistry.org This is particularly valuable in the formulation of high-performance epoxy resins and adhesives for industries like automotive and aerospace. ontosight.ai

A significant area of research is the development of "smart" or stimuli-responsive hydrogels. nd.edunih.gov These are three-dimensional polymer networks that can swell or shrink in response to external stimuli like pH, temperature, or the presence of specific molecules. mdpi.comresearchgate.net By incorporating N,N-Diallylethanolamine into the hydrogel structure, researchers can introduce pH-sensitivity due to the tertiary amine group. Such hydrogels have potential applications in drug delivery systems, where the release of a therapeutic agent can be triggered by the specific pH environment of a target tissue. oulu.finih.gov

Furthermore, the hydroxyl group of N,N-Diallylethanolamine can be functionalized to attach other molecules, leading to the creation of functionalized nanoparticles. mdpi.comdovepress.com These nanoparticles can be designed for specific applications, such as targeted drug delivery or as contrast agents in medical imaging. nih.govpeerj.com The ability to tailor the surface chemistry of these nanoparticles opens up a wide range of possibilities for creating materials with novel biological interactions.

| Material Type | Key Feature from N,N-Diallylethanolamine | Potential Application |

| Epoxy Resins | Enhanced flexibility and adhesion organic-chemistry.org | High-performance adhesives ontosight.ai |

| Stimuli-Responsive Hydrogels | pH-sensitivity nd.edunih.govnih.gov | Controlled drug delivery oulu.fi |

| Functionalized Nanoparticles | Surface functionalization via hydroxyl group mdpi.comdovepress.com | Targeted drug delivery, medical imaging nih.govpeerj.com |

Development of Next-Generation Catalytic Systems for Sustainable Chemistry

The nitrogen and oxygen atoms in N,N-Diallylethanolamine can act as ligands, coordinating with metal centers to form catalytic complexes. This opens up avenues for the development of next-generation catalytic systems with applications in sustainable chemistry.

Research into ligands for transition metal catalysts is crucial for developing efficient and selective chemical transformations. nih.gov The structure of N,N-Diallylethanolamine allows for the formation of chelate complexes with metals, which can enhance the stability and activity of the catalyst. These complexes can be designed to catalyze a variety of organic reactions, such as cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals. snnu.edu.cn

A key area of interest is the development of catalysts that promote green chemical processes. For instance, catalysts derived from amino alcohols can be used in hydrogenation reactions, which are essential for producing a wide range of chemicals. bohrium.com The use of N,N-Diallylethanolamine-based ligands could lead to the development of catalysts that operate under milder reaction conditions, use less energy, and produce fewer byproducts, aligning with the principles of green chemistry. rsc.org

Moreover, the diallyl functionality allows for the immobilization of the catalytic complex onto a solid support, creating a heterogeneous catalyst. Heterogeneous catalysts are advantageous for industrial applications as they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.compreprints.org

| Catalytic System | Role of N,N-Diallylethanolamine | Advantage in Sustainable Chemistry |

| Homogeneous Catalysts | Ligand for transition metals nih.gov | Enhanced selectivity and activity in organic synthesis snnu.edu.cn |

| Heterogeneous Catalysts | Immobilization via allyl groups | Easy separation and reusability, reduced waste mdpi.compreprints.org |

| Green Catalysis | Component of catalysts for green reactions rsc.org | Milder reaction conditions, energy efficiency bohrium.com |

Green Chemical Engineering Principles and Sustainable Industrial Applications

The synthesis and application of N,N-Diallylethanolamine can be viewed through the lens of green chemical engineering, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

The synthesis of amino alcohols, including N,N-Diallylethanolamine, is an area where green chemistry principles can have a significant impact. Traditional methods for synthesizing amino alcohols often involve harsh reaction conditions and the use of toxic reagents. organic-chemistry.org Researchers are actively exploring greener synthetic routes, such as biocatalytic methods or the use of non-toxic, renewable starting materials. rsc.orgrsc.org For example, enzymatic cascades are being developed to produce amino alcohols from biomass-derived diols under mild, aqueous conditions. rsc.org Another approach involves the use of visible light catalysis for the synthesis of amino alcohols, which offers a more environmentally friendly alternative to traditional methods. patsnap.com

In terms of industrial applications, the use of N,N-Diallylethanolamine as a co-monomer in polymers can contribute to more sustainable products. ontosight.ai For example, incorporating it into coatings or adhesives can improve their durability and performance, potentially extending the lifespan of the products they are used on and reducing the need for replacement.

The development of polymers from diallylamine (B93489) derivatives for applications such as water treatment also aligns with green engineering principles. researchgate.netdntb.gov.ua These polymers can be designed to be highly effective at removing pollutants from water, contributing to environmental remediation efforts.

| Green Chemistry Aspect | Application to N,N-Diallylethanolamine | Impact on Sustainability |

| Greener Synthesis | Biocatalysis, photocatalysis rsc.orgpatsnap.com | Reduced use of hazardous materials, lower energy consumption |

| Sustainable Materials | Co-monomer in durable polymers ontosight.ai | Increased product lifespan, reduced waste |

| Environmental Applications | Component of water treatment polymers researchgate.netdntb.gov.ua | Remediation of water pollution |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Sciences

The unique chemical properties of N,N-Diallylethanolamine and its derivatives place them at the intersection of chemistry, biology, and environmental science, fostering a wide range of interdisciplinary research.

In the biomedical field, polymers containing diallylamine functionalities are being investigated for a variety of applications. nih.gov For example, protonated diallylammonium polymers have shown potential as antimicrobial agents. mdpi.com The ability to tune the molecular weight and end groups of these polymers allows for the optimization of their biological activity and toxicity profiles. mdpi.com Furthermore, copolymers based on N-vinylpyrrolidone, which share structural similarities with polymers derivable from N,N-Diallylethanolamine, are being explored as carriers for hydrophilic drugs, aiming to improve their bioavailability. mdpi.com

The development of stimuli-responsive hydrogels from monomers like N,N-Diallylethanolamine is a prime example of the synergy between chemistry and biology. oulu.firesearchgate.net These materials can be designed to respond to physiological conditions, making them ideal for applications in tissue engineering and regenerative medicine. nih.govnih.gov For instance, an injectable hydrogel could be used to deliver cells or growth factors to a specific site in the body, promoting tissue repair.